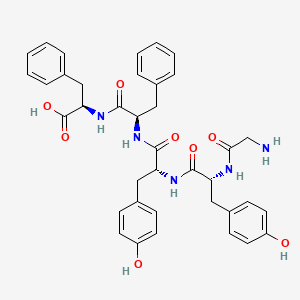

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine

Beschreibung

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic tetrapeptide composed of four D-configured amino acids: glycine (N-terminal), two tyrosine residues, and a C-terminal phenylalanine. The D-stereochemistry distinguishes it from naturally occurring L-amino acid peptides, conferring unique physicochemical and biological properties, such as resistance to proteolytic degradation and altered receptor binding profiles .

Eigenschaften

CAS-Nummer |

644996-89-4 |

|---|---|

Molekularformel |

C38H41N5O8 |

Molekulargewicht |

695.8 g/mol |

IUPAC-Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C38H41N5O8/c39-23-34(46)40-30(20-26-11-15-28(44)16-12-26)35(47)41-32(21-27-13-17-29(45)18-14-27)36(48)42-31(19-24-7-3-1-4-8-24)37(49)43-33(38(50)51)22-25-9-5-2-6-10-25/h1-18,30-33,44-45H,19-23,39H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1 |

InChI-Schlüssel |

DECOGQBNVYUWIA-XEXPGFJZSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN |

Kanonische SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Reaktionstypen

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Tyrosinreste können oxidiert werden, um Dityrosin-Quervernetzungen zu bilden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch Substitutionsreaktionen modifiziert werden, wie z. B. Alkylierung oder Acylierung.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Persäuren können unter milden Bedingungen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Alkylierungsmittel wie Iodacetamid oder Acylierungsmittel wie Essigsäureanhydrid können verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Dityrosin oder anderen oxidierten Derivaten.

Reduktion: Bildung von freien Thiolen aus Disulfidbrücken.

Substitution: Modifizierte Peptide mit Alkyl- oder Acylgruppen, die an bestimmten Resten befestigt sind.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Design and Development

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine has been investigated as a potential prodrug for enhancing the bioavailability of therapeutic agents. Research indicates that dipeptide prodrugs can improve oral absorption and metabolic stability compared to their parent compounds. For instance, studies have shown that dipeptide monoester prodrugs exhibit higher permeability across intestinal cell lines, suggesting potential for enhanced systemic circulation and therapeutic efficacy in cancer treatments .

1.2 Targeting Aminoacyl-tRNA Synthetases

Aminoacyl-tRNA synthetases are crucial in protein synthesis and are considered promising drug targets for various diseases, including tuberculosis. The structural analysis of similar peptides has indicated their potential to inhibit specific synthetases, which could lead to new antimicrobial therapies . this compound may serve as a scaffold for designing inhibitors targeting these enzymes.

Biochemical Research

2.1 Enzyme Substrates

Peptides like this compound can act as substrates for various proteolytic enzymes. Studies have demonstrated that specific proteases exhibit unique substrate specificity towards D-amino acid residues, which can be exploited in biochemical assays to study enzyme kinetics and mechanisms .

2.2 Protein Quality Assessment

In nutritional biochemistry, the evaluation of protein quality in food formulations often involves peptides similar to this compound. These peptides can be used to determine the digestibility and amino acid profiles of protein sources in dietary studies, particularly in formulations for young children .

Therapeutic Applications

3.1 Cancer Therapy

The use of this compound in cancer therapy is being explored due to its potential to enhance the cytotoxicity of chemotherapeutic agents. The dipeptide structure may allow for targeted delivery systems that improve the therapeutic index while minimizing side effects .

3.2 Immune Modulation

Research into immune modulation has identified peptides that can influence immune responses positively. This compound could be investigated for its ability to modulate immune pathways, potentially leading to new treatments for autoimmune diseases or enhancing vaccine efficacy .

Data Tables and Case Studies

Wirkmechanismus

The mechanism of action of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, potentially modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Stereoisomeric Variants: L- vs. D-Amino Acid Peptides

Glycyl-L-tyrosine hydrochloride (a dipeptide) serves as a key comparator. While both compounds share tyrosine and glycine residues, the L-configuration in Glycyl-L-tyrosine hydrochloride results in distinct properties:

- Enzymatic Stability: L-peptides are rapidly cleaved by proteases, whereas D-amino acid peptides like Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine exhibit prolonged stability in serum .

- Receptor Affinity : L-isoforms typically bind to natural receptors (e.g., tyrosine kinase domains), while D-peptides may interact with alternative targets or exhibit reduced affinity .

Data Table 1: Stereoisomer Comparison

| Property | This compound | Glycyl-L-tyrosine hydrochloride |

|---|---|---|

| Molecular Weight (g/mol) | ~697.7 | ~296.7 |

| Solubility (aq. buffer) | Low (hydrophobic D-residues) | High |

| Protease Resistance | High | Low |

| Reference |

Sequence Variations: Tyrosine and Phenylalanine Positioning

The compound’s sequence (Gly-Tyr-Tyr-Phe) differs from structurally similar D-tetrapeptides. For example, Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (InChIKey: YUAZEGPLCJJNSE-BAQBVXSRSA-N) replaces one tyrosine with tryptophan, altering hydrophobicity and UV absorption profiles .

Key Findings :

- Hydrophobicity : The tyrosine-to-tryptophan substitution increases logP by ~0.5 units, enhancing membrane permeability .

- Biosynthetic Competition: Tyrosine and phenylalanine compete in polyphenol biosynthesis; D-configurations may reduce this competition, as seen in exogenous incorporation studies .

Functional Analogues: D-Amino Acid Tetrapeptides

D-peptides like D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine () share resistance to enzymatic cleavage but differ in receptor engagement. For instance:

Data Table 2: Functional Comparison

Research Findings and Implications

- Enzymatic Resistance: D-amino acids evade common proteases, making this compound a candidate for oral drug delivery .

- Biosynthetic Interference: Exogenous D-tyrosine may disrupt polyphenol pathways, as L-tyrosine competes with phenylalanine in natural systems .

- Structural Rigidity : Computational models suggest D-peptides adopt β-sheet conformations more readily than L-isoforms, influencing aggregation tendencies .

Biologische Aktivität

Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide that combines several amino acids, specifically incorporating D-amino acids which can influence its biological activity. This article explores the biological activity of this compound, focusing on its effects on metabolism, potential therapeutic applications, and relevant research findings.

1. Structure and Composition

The compound consists of five amino acids:

- Glycine (Gly)

- D-Tyrosine (Tyr)

- D-Phenylalanine (Phe)

This specific arrangement and stereochemistry allow for unique interactions within biological systems, particularly in metabolic pathways and receptor binding.

2.1 Metabolic Effects

Research has shown that dipeptides like glycyl-L-tyrosine can effectively maintain tyrosine pools in the body. A study demonstrated that parenteral administration of glycyl-L-tyrosine in phenylalanine-deficient rats led to significant increases in plasma tyrosine levels, facilitating normal growth and nitrogen metabolism . The study indicated that intact glycyl-L-tyrosine was not detectable in plasma, suggesting complete utilization or elimination, which underscores its efficiency as a tyrosine source.

2.2 Neurotransmitter Precursor

Tyrosine is a precursor for neurotransmitters such as dopamine and norepinephrine. The presence of D-amino acids in the structure may modulate neurotransmitter synthesis differently compared to their L-counterparts. This modulation could have implications for mood regulation and cognitive function, particularly in conditions where neurotransmitter levels are disrupted.

3.1 Clinical Applications

A study focused on the effects of dietary supplementation with tyrosine and phenylalanine showed improved cognitive performance under stress conditions, suggesting potential applications for this compound in enhancing mental resilience .

3.2 Peptide Hydrolase Activity

Research into peptide hydrolase activities indicated that dipeptides containing aromatic amino acids like phenylalanine exhibit specific hydrolase activity in human intestinal mucosa. This suggests that this compound may be involved in digestive processes and nutrient absorption .

4. Comparative Analysis of Related Compounds

5. Conclusion

This compound exhibits significant biological activity primarily through its role as a precursor for neurotransmitters and its ability to maintain amino acid pools within the body. Further research is warranted to explore its full potential, particularly in clinical settings related to cognitive enhancement and metabolic health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.